Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate
Overview
Description
Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a chemical compound with the molecular formula C6H8BrNO3 and a molecular weight of 222.04 g/mol It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate can be synthesized through a [3+2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T . The reaction typically involves the following steps:
- Generation of nitrile oxide from an appropriate precursor.
- Cycloaddition of the nitrile oxide with ethyl acrylate to form the desired isoxazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the isoxazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while reduction reactions can produce different reduced forms of the compound.
Scientific Research Applications
Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate can be compared with other similar compounds, such as:
3-bromo-5,5-dimethyl-4,5-dihydroisoxazole: This compound has similar structural features but differs in the substitution pattern on the isoxazole ring.
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole: Another derivative with a different substitution pattern, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies and findings.
Overview of this compound
This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen. The bromine substitution at the 3-position and the carboxylate group at the 5-position contribute to its unique reactivity and biological profile.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . Its mechanism involves the inhibition of human transglutaminase 2 (TG2), an enzyme associated with various cancer progression pathways. Inhibition of TG2 has been linked to reduced proliferation in cancer cell lines, suggesting potential applications in oncology.
Case Study:
A study demonstrated that derivatives of this compound showed potent antiproliferative effects against several cancer cell lines, including breast and colon cancer cells. The compound's ability to modify key metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) further supports its role as a potential anticancer agent.
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties . It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent in treating infections.
Comparison Table of Biological Activities:
Activity Type | Mechanism of Action | Notable Findings |
---|---|---|
Anticancer | Inhibition of TG2 and GAPDH | Significant antiproliferative effects in cancer cells |
Antimicrobial | Disruption of microbial cell membranes | Effective against multiple bacterial strains |
Enzyme Inhibition | Covalent modification of metabolic enzymes | Alters enzymatic activity leading to apoptosis |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound covalently modifies enzymes such as TG2 and GAPDH, leading to altered metabolic pathways that can induce apoptosis in cancer cells.
- Membrane Disruption : In antimicrobial applications, it appears to disrupt the integrity of microbial cell membranes, leading to cell death.
- Antiproliferative Effects : By inhibiting key enzymes involved in cellular metabolism, the compound can effectively reduce cell growth and proliferation in various cancer types.
Research Findings
Several studies have focused on the synthesis and optimization of this compound derivatives to enhance their biological activities. For instance:
- A systematic modification study revealed that variations in substituents significantly influenced the anticancer efficacy and selectivity against different cancer types.
- Another study highlighted the compound's potential as a scaffold for developing new drugs targeting specific metabolic pathways in cancer cells .
Properties
IUPAC Name |
ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO3/c1-2-10-6(9)4-3-5(7)8-11-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBIKTVOBKHIME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=NO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735595 | |
Record name | Ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823787-15-1 | |
Record name | Ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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